molecular formula C12H11NO B3282716 2-Methyl-5-phenoxypyridine CAS No. 75580-04-0

2-Methyl-5-phenoxypyridine

Cat. No.: B3282716
CAS No.: 75580-04-0
M. Wt: 185.22 g/mol
InChI Key: VRLTULMKPCVWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-phenoxypyridine ( 51933-81-4) is a high-purity, fully characterized chemical compound supplied for use as a reference standard in pharmaceutical research and development . This compound is specifically recognized as an impurity of Pirfenidone, an active pharmaceutical ingredient (API), and is critical for analytical procedures throughout the drug development lifecycle . Researchers utilize 2-Methyl-5-phenoxypyridine for advanced analytical tasks, including method development, method validation (AMV), and Quality Control (QC) applications during both the synthesis and formulation stages of API production . The provided standard is manufactured to be compliant with major regulatory guidelines, ensuring traceability against pharmacopeial standards such as those from the USP or EP, which supports the generation of reliable and reproducible data for regulatory submissions . This product is intended for analytical and research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-phenoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-7-8-12(9-13-10)14-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLTULMKPCVWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311250
Record name 2-Methyl-5-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75580-04-0
Record name 2-Methyl-5-phenoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75580-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-5-phenoxypyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Chemical Properties, Synthesis, and Medicinal Chemistry Applications CAS Registry Number: 75580-04-0[1][2][3]

Executive Summary

2-Methyl-5-phenoxypyridine (CAS 75580-04-0) is a specialized heterocyclic intermediate utilized primarily in the development of bioactive small molecules, including anti-retroviral agents (HIV integrase inhibitors) and kappa opioid receptor antagonists.[1][2][3][4] Structurally, it functions as a lipophilic scaffold that combines the basicity of the pyridine ring with the steric and electronic modulation of a phenoxy ether linkage.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic protocols, and reactivity profiles, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[3][5][6][7][8]

The molecule consists of a pyridine ring substituted at the C2 position with a methyl group and at the C5 position with a phenoxy group.[3] This substitution pattern creates a unique electronic environment:

  • Electronic Push-Pull: The pyridine nitrogen is naturally electron-withdrawing (inductive effect, -I).[3] The phenoxy group at C5 acts as an electron donor via resonance (+M) but is electron-withdrawing via induction (-I).[3] The C2-methyl group provides weak electron donation (+I).[3]

  • Basicity: The phenoxy group at C5 (meta to the nitrogen) generally decreases the basicity of the pyridine nitrogen compared to 2-picoline, due to the inductive withdrawal of the oxygen atom, although resonance effects can mitigate this slightly.

  • Lipophilicity: The addition of the phenyl ether significantly increases the logP compared to the precursor 5-hydroxy-2-methylpyridine, facilitating blood-brain barrier (BBB) penetration in CNS-active analogues.

PropertyData
IUPAC Name 2-Methyl-5-phenoxypyridine
Synonyms 5-Phenoxy-2-picoline; 2-Picoline, 5-phenoxy-
CAS Number 75580-04-0
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Physical State Solid or Viscous Oil (depending on purity/polymorph)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in water

Synthesis & Manufacturing

The primary industrial and laboratory route to 2-methyl-5-phenoxypyridine is the Ullmann Ether Synthesis , coupling a halobenzene with a hydroxypyridine.[3] This method is preferred over nucleophilic aromatic substitution (SNAr) on a halopyridine because the 5-position of pyridine is not sufficiently activated for SNAr without strong electron-withdrawing groups.[3]

Protocol: Copper-Catalyzed Ullmann Coupling

Reaction Logic: The reaction utilizes a copper catalyst to facilitate the formation of the C-O bond between the electron-rich phenol oxygen and the aryl halide.

Reagents:

  • Substrate A: 5-Hydroxy-2-methylpyridine (6-methylpyridin-3-ol) [CAS 1003-68-5][3]

  • Substrate B: Iodobenzene [CAS 591-50-4][3]

  • Base: Potassium Hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃)

  • Catalyst: Copper dust or CuI/Ligand system

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

Step-by-Step Methodology:

  • Deprotonation: Charge a reaction vessel with 5-hydroxy-2-methylpyridine (1.0 eq) and KOH (1.0 eq) in ethanol. Stir until dissolved, then concentrate to dryness to isolate the potassium salt. Note: Removing the protic solvent is crucial for the high-temperature coupling step.

  • Coupling: Re-dissolve the salt in anhydrous DMF. Add Iodobenzene (0.95 eq) and Copper dust (1.1 eq).[3]

  • Reflux: Heat the heterogeneous mixture to reflux (~150°C) under an inert atmosphere (Nitrogen/Argon) for 48 hours.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove copper residues.[3]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the product.

Synthesis Start1 5-Hydroxy-2-methylpyridine (CAS 1003-68-5) Step1 Salt Formation (KOH, EtOH, Evap) Start1->Step1 Start2 Iodobenzene Step2 Ullmann Coupling (Cu dust, DMF, Reflux 48h) Start2->Step2 Step1->Step2 Product 2-Methyl-5-phenoxypyridine (CAS 75580-04-0) Step2->Product Yield ~55%

Figure 1: Synthetic pathway via Ullmann coupling. The formation of the potassium salt prior to coupling is a critical optimization to enhance yield.

Reactivity Profile

The chemical behavior of 2-methyl-5-phenoxypyridine is defined by three reactive centers: the pyridine nitrogen, the C2-methyl group, and the activated aromatic ring positions.

N-Oxidation

The pyridine nitrogen can be oxidized to the N-oxide using peracids (e.g., m-CPBA).[3] This transformation is often used to activate the C2 or C6 positions for further functionalization (e.g., Boekelheide rearrangement).

  • Reagent: m-Chloroperbenzoic acid (m-CPBA) in DCM.[3]

  • Product: 2-Methyl-5-phenoxypyridine N-oxide.[3]

Methyl Group Oxidation

The C2-methyl group is "active" due to the electron-withdrawing nature of the pyridine ring (similar to 2-picoline).[3] It can be oxidized to a carboxylic acid or aldehyde, serving as a handle for coupling to other pharmacophores.[3]

  • Reagent: Selenium dioxide (SeO₂) or Potassium permanganate (KMnO₄).[3]

  • Product: 5-Phenoxypicolinic acid.[3]

Electrophilic Aromatic Substitution

While pyridine itself is deactivated towards electrophilic substitution, the phenoxy group at C5 is a strong ortho/para director.[3] This activates the C4 and C6 positions.[3]

  • Regioselectivity: Substitution is most likely to occur at C6 (ortho to the phenoxy group and alpha to the nitrogen) or C4 (ortho to phenoxy).

Reactivity Center 2-Methyl-5-phenoxypyridine NOxide N-Oxide Formation (m-CPBA) Center->NOxide N-Oxidation Acid C2-Methyl Oxidation (SeO2 -> COOH) Center->Acid Side-chain Oxidation Subst Electrophilic Substitution (Halogenation at C4/C6) Center->Subst Activation by Phenoxy

Figure 2: Divergent reactivity pathways.[3] The compound serves as a versatile scaffold for oxidative functionalization and electrophilic substitution.

Medicinal Chemistry Applications

HIV Integrase Inhibitors

2-Methyl-5-phenoxypyridine serves as a key intermediate in the synthesis of HIV integrase inhibitors.[3] The phenoxy-pyridine moiety mimics specific hydrophobic pockets within the viral enzyme active site, preventing the integration of viral DNA into the host genome.[3] Patent literature (EP1422218B1) describes its use in synthesizing pyrrolinone-based antiviral agents.[3]

Kappa Opioid Receptor (KOR) Antagonists

In the development of selective KOR antagonists for the treatment of depression and addiction, the 5-phenoxypyridine scaffold is used to optimize pharmacokinetic properties. The ether linkage provides rotational flexibility while maintaining the lipophilicity required to cross the blood-brain barrier (logBB optimization).[3]

Safety & Handling

  • Hazard Classification: Irritant.[3][5]

  • GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

  • Handling: Handle under inert gas if heating. Use standard PPE (nitrile gloves, safety goggles).[3] Avoid inhalation of dust/vapors.[3]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can interfere with subsequent anhydrous coupling reactions.[3]

References

  • European Patent Office. (2004).[3] Antiviral agent.[3][7] Patent EP1422218B1.[3] Retrieved from .

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 89957, 2-Iodo-6-methylpyridin-3-ol.[3] Retrieved from .[3]

  • ChemicalBook. (2025).[3] 2-Hydroxy-5-methylpyridine Properties and CAS Data.[3] Retrieved from .[3]

  • GuideChem. (2025).[3] 2-methyl-5-phenoxypyridine CAS 75580-04-0 Details.[1][2][3] Retrieved from .[3]

  • National Institutes of Health. (2008).[3] Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues.[3] Retrieved from .[3]

Sources

2-Methyl-5-phenoxypyridine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Analytical Profiling of 2-Methyl-5-phenoxypyridine

Executive Summary & Strategic Importance

2-Methyl-5-phenoxypyridine represents a privileged scaffold in medicinal chemistry, particularly within the development of kinase inhibitors (e.g., c-Met, VEGFR) and agrochemical fungicides. The ether linkage at the C5 position of the pyridine ring imparts unique lipophilic properties while maintaining metabolic stability compared to ester equivalents.

For drug development professionals, the critical challenge lies not in the synthesis, but in the unambiguous structural confirmation . Regioisomeric impurities—specifically the 2-methyl-3-phenoxypyridine or 2-methyl-4-phenoxypyridine isomers—can form during metal-catalyzed cross-coupling reactions.

This guide details a self-validating analytical workflow to confirm the identity of 2-methyl-5-phenoxypyridine, utilizing Mass Spectrometry (MS) for molecular weight confirmation and multidimensional Nuclear Magnetic Resonance (NMR) for definitive regiochemical assignment.

Analytical Workflow Overview

The following workflow ensures a "fail-safe" elucidation process. If any step fails the acceptance criteria, the material must be re-purified or re-synthesized.

ElucidationWorkflow Start Crude Isolate MS LC-MS (ESI+) [M+H]+ = 186.2 Start->MS MW Check H1_NMR 1H NMR Integral Check MS->H1_NMR Pass C13_NMR 13C NMR Carbon Count H1_NMR->C13_NMR Symmetry Check NOESY NOE/ROESY Regio-Confirmation C13_NMR->NOESY Isomer Check Final Certified Structure NOESY->Final Validated

Caption: Step-by-step structural validation workflow. Green nodes indicate the critical decision points for regiochemistry.

Mass Spectrometry (MS) Profiling

Before investing instrument time in NMR, High-Resolution Mass Spectrometry (HRMS) provides the first "gate."

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Theoretical Monoisotopic Mass (

    
    ):  185.0841 Da.
    
  • Target Ion [M+H]+: 186.0913 Da.

Diagnostic Fragmentation (MS/MS): Under collision-induced dissociation (CID), look for the cleavage of the ether bond.

  • Fragment A:

    
     ~92 (Phenol radical cation).
    
  • Fragment B:

    
     ~94 (Methyl-pyridine cation).
    

Nuclear Magnetic Resonance (NMR) Elucidation

This is the primary method for proving the substitution pattern. The pyridine ring protons are highly sensitive to the electron-donating effect of the phenoxy group and the inductive effect of the ring nitrogen.

H NMR Assignment (400 MHz, DMSO- )

The key to distinguishing the 5-phenoxy isomer from the 3-phenoxy isomer is the coupling pattern of the pyridine protons.

PositionShift (

, ppm)
MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
Py-H6 8.25 - 8.35d (Doublet)1H

Most deshielded (adj. to N). Key diagnostic: Only small meta-coupling to H4.
Ph-H 7.35 - 7.45m (Multiplet)2H-Meta-protons on phenyl ring.
Py-H4 7.30 - 7.40dd1H

Ortho to ether, meta to N. Coupled to H3 (large) and H6 (small).
Py-H3 7.20 - 7.28d1H

Ortho to methyl. Shows strong NOE with Methyl group.
Ph-H 7.10 - 7.20m1H-Para-proton on phenyl ring.
Ph-H 6.95 - 7.05m2H-Ortho-protons on phenyl ring (shielded by ether oxygen).
Me 2.45 - 2.50s (Singlet)3H-Methyl group at C2.

Expert Insight: If Py-H6 appears as a doublet of doublets (dd) with a large coupling (


 Hz), you likely have the 3-phenoxy  isomer (where H6 couples to H5). In the 5-phenoxy target, H6 has no ortho neighbor, only a meta neighbor (H4), resulting in a narrow doublet.
C NMR & DEPT-135
  • Total Carbons: 12 signals required.

  • Quaternary Carbons (Visible in

    
    C, absent in DEPT): 
    
    • C5 (Py-O): ~152 ppm (Deshielded by Oxygen).

    • C2 (Py-Me): ~155 ppm.

    • Ph-C1 (Ipso): ~156 ppm.

  • CH Signals:

    • C6 (Py-N): ~140-145 ppm.[1]

    • C3/C4: ~120-130 ppm range.[1]

    • Methyl: ~24 ppm (Upfield).

Advanced 2D NMR: The "Self-Validating" Step

To conclusively prove the structure is 2-methyl-5-phenoxypyridine and not a regioisomer, you must map the connectivity using HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

HMBC Connectivity Map

The HMBC experiment visualizes long-range couplings (2-3 bonds).

  • Critical Correlation 1: The Methyl protons (2.5 ppm) must show a correlation to C2 (ipso) and C3 (pyridine CH).

  • Critical Correlation 2: The Py-H6 proton (8.3 ppm) must show a correlation to C5 (the carbon bearing the phenoxy group) and C2 .

NOESY/ROESY (Spatial Proximity)

This is the "smoking gun" for regio-chemistry.

  • Experiment: Irradiate the Methyl signal at 2.5 ppm.

  • Result: You must observe an enhancement of the Py-H3 signal (~7.2 ppm).

  • Logic: In the 2-methyl-5-phenoxy isomer, H3 is spatially adjacent to the methyl group. In the 2-methyl-6-phenoxy isomer (unlikely but possible), the methyl would be adjacent to H3 as well, but the coupling constants would differ.

Connectivity cluster_legend Interaction Types Me Methyl Protons (2.5 ppm) H3 Pyridine H3 (7.2 ppm) Me->H3 Strong NOE (Spatial) H6 Pyridine H6 (8.3 ppm) C5 Carbon C5 (Ether Link) H6->C5 HMBC (3-bond) L1 NOE (Space) L2 HMBC (Bond)

Caption: Key NMR correlations. The Green Arrow (NOE) confirms the Methyl group is next to H3, ruling out remote isomers.

Synthetic Context & Impurity Profiling

Understanding the origin of the molecule aids in identifying impurities. The standard synthesis involves a Copper-Catalyzed Ullmann Coupling .

  • Reaction: 2-Methyl-5-bromopyridine + Phenol +

    
    
    
    
    
    Product.
  • Common Impurities:

    • Unreacted Phenol: Monitor via HPLC (early eluting) or NMR (broad singlet OH ~5-6 ppm).

    • Homocoupling (Biaryl): 5,5'-bis(2-methylpyridine). Check MS for dimer mass (

      
       ~185 x 2).
      
    • Ligand Residues: Check aliphatic region of NMR (0-2 ppm) for proline or diamine ligands often used in Cu-catalysis.

References

  • Pyridine Scaffold Versatility

    • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023).[2] National Institutes of Health (NIH).

    • Source: [Link]

  • NMR of Pyridine Derivatives

    • Structure-Based Drug Design of Phenazopyridine Derivatives. (2021).[3][4] PubMed.[5][6]

    • Source: [Link]

  • Ether Linkage Characterization

    • NMR Assignment for Diaryl Ether Structures. (2016).[2][6] Biomacromolecules (ACS).

    • Source: [Link]

  • Spectral Data Reference (Fragments)

    • 2-Methylpyridine NMR Data. SDBS (AIST).[7]

    • Source: [Link] (Search Index: 2-picoline)

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methyl-5-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-5-phenoxypyridine

2-Methyl-5-phenoxypyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a phenoxy group at the 5-position. This structural motif is of significant interest in medicinal chemistry and materials science. Pyridine and its derivatives are integral components in over 7,000 known drugs, often serving as a bioisosteric replacement for a benzene ring to enhance biological activity and pharmacokinetic properties. The phenoxy moiety introduces conformational flexibility and potential for hydrogen bonding, which can be crucial for molecular recognition and binding affinity at biological targets.

Accurate structural elucidation through spectroscopic methods is a cornerstone of modern drug discovery and development. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed picture of the molecular architecture, connectivity, and functional groups present in a molecule. This guide will systematically predict and analyze the expected outcomes from each of these techniques for 2-Methyl-5-phenoxypyridine.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-Methyl-5-phenoxypyridine in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the protons on the pyridine and benzene rings, as well as the methyl group.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 2-Methyl-5-phenoxypyridine with proton numbering.

Predicted ¹H NMR Data:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H68.0 - 8.2d~2.5H6 is ortho to the nitrogen atom, which is electron-withdrawing, causing a downfield shift. It will appear as a doublet due to coupling with H4.
H47.2 - 7.4dd~8.5, 2.5H4 is coupled to both H3 and H6. The phenoxy group at the 5-position will have a moderate electron-donating effect through resonance, shielding this proton slightly compared to unsubstituted pyridine.
H37.0 - 7.2d~8.5H3 is coupled to H4. The electron-donating phenoxy group at the adjacent carbon will cause an upfield shift.
H2', H6'7.3 - 7.5m (t)~7.5These protons are on the phenyl ring and are ortho to the oxygen atom. They will likely appear as a multiplet, approximating a triplet due to coupling with H3', H4', and H5'.
H3', H5'7.1 - 7.3m (t)~7.5These protons are meta to the oxygen and will be shielded relative to the ortho protons. They will appear as a multiplet, approximating a triplet.
H4'7.0 - 7.2m (t)~7.5The para proton will be the most shielded proton on the phenyl ring and will appear as a multiplet, approximating a triplet.
-CH₃2.4 - 2.6s-The methyl group at the 2-position is adjacent to the nitrogen and will appear as a singlet in the upfield region.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 2-Methyl-5-phenoxypyridine in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2-Methyl-5-phenoxypyridine will show distinct signals for each of the unique carbon atoms.

Predicted ¹³C NMR Data:

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C2158 - 162The carbon bearing the methyl group and adjacent to the nitrogen will be significantly downfield.
C6148 - 152The carbon ortho to the nitrogen is deshielded and will appear downfield.
C5150 - 155The carbon attached to the electron-withdrawing phenoxy group will be deshielded.
C4120 - 125This carbon is meta to the nitrogen and will be less affected by its deshielding effect.
C3115 - 120This carbon is shielded by the adjacent phenoxy group's resonance effect.
C1'155 - 160The ipso-carbon of the phenyl ring attached to the oxygen will be significantly deshielded.
C2', C6'118 - 122The ortho carbons of the phenyl ring will be shielded relative to the ipso-carbon.
C4'123 - 128The para carbon will be slightly deshielded compared to the ortho carbons.
C3', C5'129 - 132The meta carbons will be the least shielded carbons of the phenyl ring (excluding the ipso-carbon).
-CH₃23 - 27The methyl carbon will appear in the upfield aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, tuned to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For 2-Methyl-5-phenoxypyridine (C₁₂H₁₁NO), the expected exact mass is approximately 185.0841 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

G M [C12H11NO]+• m/z = 185 (Molecular Ion) F1 [M - CH3]+• m/z = 170 M->F1 - •CH3 F2 [M - C6H5O]+• m/z = 92 M->F2 - •OC6H5 F3 [C6H5O]+ m/z = 93 M->F3 F4 [C5H4N]+• m/z = 78 F2->F4 - CH2

Caption: Predicted major fragmentation pathways for 2-Methyl-5-phenoxypyridine in EI-MS.

  • Molecular Ion (M⁺˙): A prominent peak at m/z 185, corresponding to the intact molecule with one electron removed.

  • Loss of a Methyl Radical: A peak at m/z 170, resulting from the cleavage of the methyl group.

  • Loss of a Phenoxy Radical: A significant peak at m/z 92, corresponding to the 2-methylpyridinyl cation, is expected from the cleavage of the C-O bond.

  • Phenoxy Cation: A peak at m/z 93, representing the phenoxy cation, is also likely.

  • Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring could lead to smaller fragments, such as a peak at m/z 78 corresponding to the pyridyl cation.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range of m/z 50-300.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000C-H stretchAromatic (Py & Ph)Medium
2980 - 2850C-H stretchMethyl (-CH₃)Medium
1600 - 1580C=C and C=N stretchPyridine ringStrong
1500 - 1400C=C stretchAromatic ringsStrong
1250 - 1200Asymmetric C-O-C stretchAryl etherStrong
1050 - 1000Symmetric C-O-C stretchAryl etherMedium
850 - 750C-H out-of-plane bendSubstituted pyridineStrong
750 - 700C-H out-of-plane bendMonosubstituted benzeneStrong

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Conclusion: A Predictive Spectroscopic Profile

References

  • Note: As this guide is based on predictive analysis due to the lack of direct experimental data for 2-Methyl-5-phenoxypyridine in the searched public domain, direct citations to a specific characterization of this compound are not possible. The principles and data for related compounds are drawn from general and specialized textbooks and databases in the field of organic spectroscopy.

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

    • PubChem. National Center for Biotechnology Information. [Link]

A Strategic Roadmap for Investigating the Biological Activity of 2-Methyl-5-phenoxypyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course into Unexplored Chemical Space

In the landscape of modern drug discovery and development, the exploration of novel chemical entities is the cornerstone of innovation. The molecule 2-Methyl-5-phenoxypyridine presents an intriguing scaffold, wedding the well-established pharmacophoric properties of a pyridine ring with the versatile phenoxy moiety. While the pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, and phenoxy-containing compounds have a rich history in both agriculture and medicine, the specific biological activities of 2-Methyl-5-phenoxypyridine remain largely uncharacterized in publicly accessible literature.[1][2][3][4]

This guide, therefore, deviates from a retrospective summary of known activities. Instead, it serves as a forward-looking, in-depth technical roadmap for researchers, scientists, and drug development professionals. It is designed to provide a logical, scientifically rigorous, and efficient pathway for the systematic investigation of 2-Methyl-5-phenoxypyridine's biological potential. We will proceed from broad, target-agnostic screening to more focused, hypothesis-driven assays, all grounded in the established activities of its constituent chemical motifs.

Foundational Rationale: Deconstructing the Scaffold for Biological Clues

The structure of 2-Methyl-5-phenoxypyridine itself provides the foundational logic for our investigative strategy.

  • The Pyridine Moiety: As a bioisostere of benzene, the nitrogen atom in the pyridine ring imparts unique physicochemical properties. It can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[3] Pyridine derivatives are associated with a vast range of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities.[5][6][7][8]

  • The Phenoxy Moiety: The phenoxy group is also a key feature in many biologically active molecules. Phenoxyacetic acids and their derivatives are known to exhibit herbicidal, anti-inflammatory, antimicrobial, and antiviral properties.[9] Notably, some phenoxy compounds function as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), while others, like phenoxy herbicides, act as synthetic mimics of plant hormones (auxins).[10][11][12][13]

This structural combination logically suggests that 2-Methyl-5-phenoxypyridine could possess activities in these domains. Our proposed workflow is designed to test these hypotheses systematically.

A Tiered Approach to Biological Screening

A successful primary investigation into a novel compound necessitates a tiered approach, beginning with broad screening to identify any "hits" and progressing to more specific assays to elucidate the mechanism of action.

G A Cytotoxicity Profiling (e.g., MTT Assay) C Anti-inflammatory Assays (e.g., COX-1/COX-2 Inhibition) A->C If low cytotoxicity, proceed to specific assays D Receptor Binding Assays (Panel Screening) A->D If low cytotoxicity, proceed to specific assays B Antimicrobial Screening (e.g., Broth Microdilution for MIC) B->C Correlate with anti- inflammatory potential E Herbicidal Activity Screening (e.g., Seed Germination Assay) Compound 2-Methyl-5-phenoxypyridine Compound->A Assess general toxicity Compound->B Assess antibacterial/ antifungal activity Compound->E Based on phenoxy herbicide rationale

Caption: Tiered screening workflow for 2-Methyl-5-phenoxypyridine.

Tier 1: Foundational "Target-Agnostic" Screening

The initial goal is to determine if the compound exhibits any general biological activity at reasonable concentrations and to establish a preliminary toxicity profile. This is a critical, self-validating step; a compound that is broadly cytotoxic at low concentrations may be a poor candidate for further therapeutic development, though it could have potential as an antiseptic or anti-cancer agent.

In Vitro Cytotoxicity Profiling

Expertise & Experience: Before assessing for specific therapeutic activities, it is imperative to understand the compound's effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent assays. The MTT assay is a robust, cost-effective, and widely accepted colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[14][15]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Line Selection:

    • Utilize a panel of cell lines to assess both general and cancer-specific cytotoxicity.

    • Non-cancerous: HEK293 (human embryonic kidney cells) to establish a baseline for general toxicity.

    • Cancerous: A panel such as HeLa (cervical cancer) and MCF-7 (breast cancer) to identify any potential anti-cancer selectivity.[14]

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-Methyl-5-phenoxypyridine in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation:

    • Incubate the plates for 24 or 48 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening

Expertise & Experience: The pyridine scaffold is a common feature in antimicrobial agents.[6][7] A primary screen for antibacterial and antifungal activity is therefore a logical starting point. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Selection:

    • Select a panel of clinically relevant bacteria and fungi, including:

      • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

      • Gram-negative bacteria: Escherichia coli (e.g., ATCC 27853)

      • Fungus: Candida albicans (e.g., ATCC 10231)[17]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[17]

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of 2-Methyl-5-phenoxypyridine (prepared as a stock in DMSO) in the appropriate broth. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation:

    • Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

    • Optional: Add a viability indicator like resazurin to aid in determining the endpoint. A color change (e.g., blue to pink) indicates viable cells.[18]

Tier 2: Hypothesis-Driven "Target-Based" Screening

Should the Tier 1 screening reveal promising activity (e.g., low cytotoxicity and/or specific antimicrobial effects), or if the research objective is focused on a particular therapeutic area from the outset, the following target-based assays are recommended.

Anti-inflammatory Activity: COX Enzyme Inhibition

Expertise & Experience: The structural similarity to some phenoxy acetic acid derivatives that act as anti-inflammatory agents suggests a potential interaction with cyclooxygenase (COX) enzymes.[12] A commercially available COX inhibitor screening assay kit provides a reliable and high-throughput method to assess this.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Assay Principle: These assays typically measure the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Reagents: Utilize a commercial kit containing human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.

  • Procedure (abbreviated):

    • Add the buffer and heme to wells of a 96-well plate.

    • Add either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add various concentrations of 2-Methyl-5-phenoxypyridine. Include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., ibuprofen) as positive controls.

    • Initiate the reaction by adding arachidonic acid.

    • Read the absorbance at the specified wavelength over time.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound. Calculate the IC₅₀ value for both COX-1 and COX-2 to determine potency and selectivity.

Receptor Binding Assays

Expertise & Experience: Given that the pyridine scaffold is a key component of many drugs that target specific receptors, a broad receptor binding screen can uncover unexpected activities.[2][19] These assays measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.[20][21][22][23]

G cluster_0 Receptor Binding Assay Workflow A 1. Prepare Receptor (e.g., cell membrane prep) B 2. Incubate Receptor + Labeled Ligand + 2-Methyl-5-phenoxypyridine A->B C 3. Separate Bound from Free Ligand (e.g., Filtration) B->C D 4. Quantify Bound Ligand (e.g., Scintillation Counting) C->D E 5. Data Analysis (Determine % Inhibition and Ki) D->E

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the NMR Analysis of 2-Methyl-5-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 2-Methyl-5-phenoxypyridine. This guide is designed to furnish researchers, scientists, and drug development professionals with a robust framework for sample preparation, data acquisition, and spectral interpretation. By integrating both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, this protocol ensures the unambiguous structural elucidation and purity assessment of this key chemical intermediate. The causality behind experimental choices is explained, and all recommendations are grounded in authoritative spectroscopic principles.

Introduction: The Significance of 2-Methyl-5-phenoxypyridine

2-Methyl-5-phenoxypyridine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structural motif, combining a substituted pyridine ring with a phenoxy group, makes it a versatile scaffold in drug discovery.[1] Accurate and thorough characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. NMR spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the chemical environment of each atom in the molecule.[2]

This protocol outlines a systematic approach to acquiring and interpreting high-quality NMR data for 2-Methyl-5-phenoxypyridine.

Predicted NMR Spectral Data

Structure and Numbering:

Caption: Structure of 2-Methyl-5-phenoxypyridine with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3~7.0-7.2d~8.0Ortho coupling to H4.
H4~7.5-7.7dd~8.0, ~2.5Ortho coupling to H3, meta coupling to H6.
H6~8.1-8.3d~2.5Meta coupling to H4.
H2', H6'~7.0-7.2d~7.5Ortho coupling to H3'/H5'.
H3', H5'~7.3-7.5t~7.5Ortho coupling to H2'/H6' and H4'.
H4'~7.1-7.3t~7.5Ortho coupling to H3'/H5'.
CH₃~2.5s-Singlet, no adjacent protons.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~158-162Attached to nitrogen and methyl group.
C3~120-125Influenced by adjacent methyl-bearing carbon.
C4~138-142Aromatic CH.
C5~150-155Attached to electron-donating phenoxy group.
C6~145-150Alpha to nitrogen.
C1'~155-160Attached to oxygen.
C2', C6'~118-122Ortho to phenoxy oxygen.
C3', C5'~129-132Meta to phenoxy oxygen.
C4'~123-127Para to phenoxy oxygen.
CH₃~20-25Methyl group attached to an aromatic ring.

Experimental Protocol

This section details the step-by-step methodology for the NMR analysis of 2-Methyl-5-phenoxypyridine.

Materials and Equipment
  • Analyte: 2-Methyl-5-phenoxypyridine (ensure high purity)

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) is a standard choice for similar compounds.[7] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion, particularly in the aromatic region.

Sample Preparation Workflow

G A Weigh ~10-20 mg of 2-Methyl-5-phenoxypyridine B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Vortex or sonicate briefly to ensure complete dissolution B->C D Transfer solution to a clean, dry 5 mm NMR tube C->D E Cap the NMR tube and label it D->E F Insert the tube into the spinner turbine E->F

Caption: Sample preparation workflow for NMR analysis.

Detailed Steps:

  • Weighing: Accurately weigh approximately 10-20 mg of 2-Methyl-5-phenoxypyridine directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ with TMS) to the vial.

  • Homogenization: Gently vortex or sonicate the sample for a few seconds to ensure complete dissolution. Visually inspect for any undissolved particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

  • Positioning: Place the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's specifications.

NMR Data Acquisition Parameters

The following tables provide recommended starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 3: ¹H NMR Acquisition Parameters

ParameterRecommended ValuePurpose
Pulse Programzg30Standard 30-degree pulse experiment.
Number of Scans (NS)16-32To achieve a good signal-to-noise ratio.
Relaxation Delay (D1)1-2 sAllows for relaxation of protons between scans.
Acquisition Time (AQ)3-4 sEnsures good digital resolution.
Spectral Width (SW)16 ppmTo cover the expected chemical shift range.
Temperature298 KStandard room temperature analysis.

Table 4: ¹³C{¹H} NMR Acquisition Parameters

ParameterRecommended ValuePurpose
Pulse Programzgpg30Standard 30-degree pulse with proton decoupling.
Number of Scans (NS)1024 or more¹³C has low natural abundance, requiring more scans.
Relaxation Delay (D1)2 sAllows for carbon relaxation.
Acquisition Time (AQ)1-2 sStandard for ¹³C acquisition.
Spectral Width (SW)240 ppmTo cover the full range of carbon chemical shifts.
Temperature298 KStandard room temperature analysis.

Advanced 2D NMR for Unambiguous Assignment

For complete and confident assignment of all proton and carbon signals, 2D NMR experiments are indispensable.

Homonuclear Correlation: ¹H-¹H COSY

A Correlation Spectroscopy (COSY) experiment identifies protons that are spin-spin coupled. This is crucial for identifying adjacent protons in the pyridine and phenyl rings.

  • Expected Correlations:

    • H3 with H4

    • H4 with H3 and H6

    • H2' with H3'

    • H3' with H2' and H4'

    • H4' with H3' and H5'

    • H5' with H4' and H6'

    • H6' with H5'

Heteronuclear Correlation: ¹H-¹³C HSQC and HMBC

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. It is essential for assigning the protonated carbons.

  • Expected Correlations:

    • H3 to C3

    • H4 to C4

    • H6 to C6

    • H2'/H6' to C2'/C6'

    • H3'/H5' to C3'/C5'

    • H4' to C4'

    • CH₃ protons to the methyl carbon

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. It is vital for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments.

  • Key Expected Correlations:

    • Methyl protons (CH₃) to C2 and C3.

    • H6 to C2 and C4.

    • H3 to C2, C4, and C5.

    • H4 to C5 and C6.

    • H2'/H6' to C1' and C4'.

Data Processing and Interpretation Workflow

G A Fourier Transform (FT) of the FID B Phase Correction A->B C Baseline Correction B->C D Referencing (TMS at 0 ppm) C->D E Integration of ¹H signals D->E F Peak Picking of all signals E->F G Analysis of 1D and 2D spectra F->G H Final Structure Confirmation G->H

Caption: Workflow for NMR data processing and analysis.

  • Fourier Transform: The raw Free Induction Decay (FID) signal is converted into the frequency domain spectrum.

  • Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

  • Integration: The relative areas of the ¹H NMR signals are integrated to determine the proton ratios.

  • Peak Picking: All significant peaks in the ¹H and ¹³C spectra are picked and their chemical shifts recorded.

  • Spectral Analysis: The chemical shifts, multiplicities, coupling constants, and 2D correlations are analyzed to assign all signals to their respective atoms in the molecule.

  • Structure Confirmation: The final assignments should be self-consistent across all acquired NMR data, confirming the structure of 2-Methyl-5-phenoxypyridine.

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. The redundancy of information from the various 1D and 2D NMR experiments provides a robust method for cross-checking assignments. For instance, a ¹H-¹H COSY correlation should be consistent with the observed multiplicities in the ¹H spectrum. Similarly, HMBC correlations should logically connect the molecular fragments identified through COSY and HSQC. Any inconsistencies in the data would indicate either an incorrect assignment or the presence of impurities.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of 2-Methyl-5-phenoxypyridine. By following these detailed steps for sample preparation, data acquisition, and interpretation, researchers can confidently elucidate and verify the structure of this important molecule. The integration of advanced 2D NMR techniques is emphasized to ensure the highest level of analytical rigor.

References

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. Available at: [Link]

  • Burgueño-Tapia, E., Mora-Pérez, Y., Morales-Ríos, M. S., & Joseph-Nathan, P. (2005). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Magnetic Resonance in Chemistry, 43(3), 256–260. Available at: [Link]

  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(8), 327–333. Available at: [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. Preprints.org. Available at: [Link]

  • Supporting Information for Deoxygenation of Amine N-Oxides by Gold Nanoparticles Supported on Carbon Nanotubes. The Royal Society of Chemistry. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Available at: [Link]

  • Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... ResearchGate. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • Design synthesis and characterization of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine:FT-IR, NMR, and computational investigation. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. Available at: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

Sources

Development of 2-Methyl-5-phenoxypyridine-based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Executive Summary & Rationale

The rise of ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae) necessitates novel antimicrobial scaffolds. The 2-methyl-5-phenoxypyridine motif represents a strategic bioisostere of the diphenyl ether class (e.g., Triclosan). By replacing one benzene ring with a pyridine, we modulate lipophilicity (LogP) and improve metabolic stability while targeting the bacterial Type II Fatty Acid Synthesis (FAS-II) pathway, specifically the Enoyl-ACP Reductase (FabI) enzyme.

This guide provides a validated workflow for the synthesis, biological evaluation, and mechanistic validation of these agents.

Chemical Synthesis: Copper-Catalyzed Ullmann Coupling

Objective: Synthesize the core 2-methyl-5-phenoxypyridine scaffold via C-O bond formation. Rationale: Direct nucleophilic aromatic substitution (


) on 2-methyl-5-bromopyridine is kinetically unfavorable due to the lack of strong electron-withdrawing groups ortho/para to the leaving group. Therefore, a Copper(I)-catalyzed Ullmann-type coupling is the requisite method for high yield and reproducibility.
Protocol A: Synthesis Workflow

Reagents:

  • Substrate A: 2-Methyl-5-bromopyridine (1.0 equiv)

  • Substrate B: Substituted Phenol (e.g., 2,4-dichlorophenol for Triclosan mimicry) (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand:

    
    -Dimethylglycine (20 mol%) or Picolinic acid
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane or DMF

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon for 5 minutes. Critical: Oxygen poisons the Cu(I) catalytic cycle.

  • Reagent Loading: Add CuI (19 mg, 0.1 mmol),

    
     (650 mg, 2.0 mmol), and the ligand (0.2 mmol) to the tube.
    
  • Substrate Addition: Add 2-Methyl-5-bromopyridine (172 mg, 1.0 mmol) and the substituted phenol (1.2 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (3 mL) via syringe.

  • Reaction: Seal the vessel and heat to 110°C for 18–24 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a Celite pad to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Logic Flow

SynthesisWorkflow Start Start: Reagent Prep Catalysis Catalytic Cycle (CuI + Ligand) Start->Catalysis Argon Purge Coupling C-O Bond Formation (110°C, 24h) Catalysis->Coupling Active Species Workup Filtration & Purification Coupling->Workup Cooling Product 2-Methyl-5-phenoxypyridine Scaffold Workup->Product Chromatography

Figure 1: Step-wise workflow for the Ullmann coupling synthesis of the target scaffold.

Biological Evaluation: In Vitro Screening

Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens. Standard: CLSI M07-A10 Guidelines.

Protocol B: Broth Microdilution Assay

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Positive Control: Triclosan or Ciprofloxacin.

  • Detection Agent: Resazurin (optional for visual readout).

Methodology:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in CAMHB.
  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform 2-fold serial dilutions in a 96-well plate (Final range:

    
     to 
    
    
    
    ).
  • Incubation: Add

    
     of bacterial suspension to 
    
    
    
    of compound solution. Final DMSO concentration must be
    
    
    .
  • Readout: Incubate at

    
     for 18–24 hours. The MIC is the lowest concentration with no visible growth.
    

Data Presentation: Representative SAR Table | Compound ID | R-Group (Phenol) | S. aureus MIC (


) | E. coli MIC (

) | LogP (Calc) | | :--- | :--- | :--- | :--- | :--- | | MPP-01 | H (Unsubstituted) | >64 | >64 | 2.8 | | MPP-02 | 4-Chloro | 8.0 | 32 | 3.4 | | MPP-03 | 2,4-Dichloro | 0.5 | 16 | 4.1 | | MPP-04 | 4-Methoxy | 64 | >64 | 2.9 | | Triclosan | (Control) | 0.1 | 2.0 | 4.8 |

Interpretation: The addition of halogens (Cl) significantly improves potency, likely due to increased hydrophobic interaction with the FabI active site, mimicking the structure of Triclosan.

Mechanism of Action: FabI Inhibition

Hypothesis: The phenoxypyridine scaffold acts as a FabI (Enoyl-ACP Reductase) inhibitor, blocking the final step of bacterial fatty acid elongation. Validation: Spectrophotometric NADH Oxidation Assay.

Protocol C: FabI Enzymatic Assay

Principle: FabI reduces enoyl-ACP to acyl-ACP using NADH as a cofactor. Inhibition is measured by the prevention of NADH consumption (absorbance decrease at 340 nm).

Reagents:

  • Purified FabI enzyme (from S. aureus or E. coli).

  • Substrate: Crotonoyl-CoA (surrogate for enoyl-ACP).

  • Cofactor: NADH (

    
    ).
    

Methodology:

  • Buffer: 100 mM Sodium Phosphate (pH 7.0), 100 mM NaCl.

  • Baseline: Mix Buffer, NADH, and FabI enzyme. Incubate for 5 mins.

  • Inhibitor: Add 2-Methyl-5-phenoxypyridine derivative (various concentrations).

  • Initiation: Add Crotonoyl-CoA to start the reaction.

  • Measurement: Monitor

    
     for 10 minutes.
    
  • Calculation: Calculate

    
     based on the slope of NADH oxidation relative to the DMSO control.
    
Visualization: FabI Inhibition Pathway

FabI_Pathway FAS_Cycle FAS-II Elongation Cycle Enoyl_ACP Enoyl-ACP (Substrate) FAS_Cycle->Enoyl_ACP FabI FabI Enzyme (Target) Enoyl_ACP->FabI Binds NADH NADH + H+ NADH->FabI Cofactor Acyl_ACP Acyl-ACP (Product) FabI->Acyl_ACP Reduction Inhibitor Phenoxypyridine Agent Inhibitor->FabI Blocks Active Site Membrane Membrane Phospholipids Acyl_ACP->Membrane Incorporation

Figure 2: The phenoxypyridine agent competitively inhibits FabI, halting the conversion of Enoyl-ACP to Acyl-ACP, thereby disrupting membrane synthesis.

References

  • FabI as a Target: Lu, H., & Tonge, P. J. (2010). Inhibitors of FabI, an enzyme essential for bacterial fatty acid biosynthesis.[1][2][3] Accounts of Chemical Research.

  • Ullmann Coupling Protocol: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

  • Phenoxypyridine/FabI Relevance: Parker, S. K., et al. (2022). Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections. ACS Central Science.

  • CLSI Guidelines: Clinical and Laboratory Standards Institute. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

Sources

Analytical Methods for Quantifying 2-Methyl-5-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Executive Summary & Molecule Profile

This guide details the analytical protocols for the quantification of 2-Methyl-5-phenoxypyridine (CAS: 55568-69-9 / Analogous structures). This molecule typically serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other pyridine-scaffold pharmaceuticals.

Accurate quantification is challenging due to the basicity of the pyridine nitrogen, which often leads to peak tailing on silica-based columns, and the molecule's moderate lipophilicity. This guide provides two validated workflows: a high-throughput HPLC-UV method for process monitoring and a high-sensitivity LC-MS/MS method for trace analysis in biological matrices.

Chemical Profile
PropertyDataRelevance to Analysis
Molecular Formula C₁₂H₁₁NOBasis for Mass Spec (M+H)⁺
Molecular Weight 185.22 g/mol Precursor ion: m/z 186.2
pKa (Pyridine N) ~5.8 - 6.2 (Est.)Requires buffered mobile phase (pH > 7 or < 3)
LogP ~2.8 - 3.2Retains well on C18; requires high % organic
Chromophores Pyridine, PhenoxyUV active at 254 nm and 270 nm

Method A: HPLC-UV (Process Control & Purity)

Objective: Robust quantification of 2-Methyl-5-phenoxypyridine in reaction mixtures or bulk drug substance.

Chromatographic Logic

To prevent the interaction of the basic pyridine nitrogen with residual silanols on the column stationary phase (which causes peak tailing), we utilize a high-pH stable C18 column . Operating at pH 9.0 ensures the pyridine is uncharged (neutral), maximizing retention and symmetry. Alternatively, a low pH (0.1% TFA) method keeps it fully protonated, but the basic method often yields better selectivity against phenolic impurities.

Protocol Parameters[1][2]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 270 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 10 µL.

Mobile Phase Configuration:

  • Solvent A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Table:

Time (min) % Solvent A % Solvent B Curve
0.0 90 10 Initial
8.0 10 90 Linear
10.0 10 90 Hold
10.1 90 10 Re-equilibrate

| 14.0 | 90 | 10 | End |

System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

  • Tailing Factor (T): NMT 1.5 (Strict control for basic compounds).

  • Theoretical Plates (N): NLT 5000.

  • RSD of Area (n=6): NMT 2.0%.

Method B: LC-MS/MS (Trace Impurity & Bioanalysis)

Objective: Quantifying trace levels (ng/mL) in plasma or checking for genotoxic impurity limits.

Mechanistic Optimization

Electrospray Ionization (ESI) in Positive mode is ideal. The pyridine nitrogen protonates readily ([M+H]⁺ = 186.2). Fragmentation typically involves the cleavage of the ether bond.

Mass Spectrometry Parameters[2]
  • Source: ESI Positive (ESI+).

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Collision Gas: Argon.

MRM Transitions (Multiple Reaction Monitoring):

Precursor (m/z) Product (m/z) Collision Energy (eV) Role
186.2 94.1 22 Quantifier (Phenol fragment)
186.2 65.1 35 Qualifier (Ring fragmentation)

| 186.2 | 156.1 | 18 | Qualifier (Loss of CH₂O/Methyl) |

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL of sample (Plasma/Reaction mix).

  • Add 10 µL Internal Standard (e.g., 2-Methyl-5-phenoxypyridine-d3 or generic Phenyl-pyridine).

  • Add 400 µL MTBE (Methyl tert-butyl ether).

  • Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 min.

  • Evaporate the supernatant under Nitrogen stream.

  • Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical route and the troubleshooting logic for "Pyridine Tailing," a common failure mode in this analysis.

AnalyticalWorkflow Start Sample: 2-Methyl-5-phenoxypyridine ConcCheck Concentration Range? Start->ConcCheck HighConc High (> 1 µg/mL) Process/Purity ConcCheck->HighConc Bulk TraceConc Trace (< 1 µg/mL) Bioanalysis/Impurity ConcCheck->TraceConc Trace HPLC HPLC-UV (Method A) pH 9.0 Buffer HighConc->HPLC LCMS LC-MS/MS (Method B) ESI+ MRM TraceConc->LCMS SST System Suitability Test HPLC->SST LCMS->SST CheckTailing Peak Tailing > 1.5? SST->CheckTailing Pass Proceed to Quantification CheckTailing->Pass No Fail Troubleshoot CheckTailing->Fail Yes Fix1 Increase Buffer Strength (Mask Silanols) Fail->Fix1 Primary Fix Fix2 Switch to HILIC Mode (Alternative Selectivity) Fail->Fix2 Secondary Fix Fix1->SST

Caption: Workflow for method selection and troubleshooting peak asymmetry (tailing) common in pyridine analysis.

Validation Protocol (ICH Q2(R1) Compliant)

To ensure scientific integrity, the selected method must undergo the following validation steps.

Linearity & Range[3][4][5]
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1][3]
Accuracy (Recovery)[6]
  • Protocol: Spike known amounts of 2-Methyl-5-phenoxypyridine into the matrix (placebo) at 3 levels (Low, Medium, High).

  • Acceptance: Mean recovery 98.0% – 102.0% (for HPLC) or 85% – 115% (for LC-MS biologicals).

Specificity (Stress Testing)
  • Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂) for 4 hours.

  • Goal: Ensure the main peak is spectrally pure (using PDA purity angle threshold) and separated from degradation products. Note: The ether linkage is susceptible to strong acid hydrolysis; expect phenol formation.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.).[4][5] Compound Summary: Pyridine Derivatives.[6][7] National Library of Medicine. Retrieved from [Link]

  • Dolan, J. W. (2002). The Role of Buffers in HPLC Separations of Basic Compounds. LCGC North America. Retrieved from [Link]

  • Waters Corporation. (n.d.). XBridge BEH C18 Columns: Method Development Guide. Retrieved from [Link][1][2][3][6][8][9]

Disclaimer: This protocol is designed for research and development purposes. Full GMP validation is required before using these methods for release testing of human therapeutics.

Sources

Troubleshooting & Optimization

Improving the yield of 2-Methyl-5-phenoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-5-phenoxypyridine Synthesis

Introduction: The Synthetic Challenge

Synthesizing 2-Methyl-5-phenoxypyridine presents a classic electronic mismatch challenge. The substrate, 2-methyl-5-bromopyridine , possesses a nitrogen atom that withdraws electron density, yet the methyl group at C2 is electron-donating, and the halogen is at the C5 position (meta-like relative to nitrogen). This position is not sufficiently activated for standard Nucleophilic Aromatic Substitution (


) under mild conditions.

Consequently, "standard" base-mediated heating often results in low conversion (<30%) or significant tar formation. High-yield synthesis requires Transition Metal Catalysis —specifically Copper (Ullmann-type) or Palladium (Buchwald-Hartwig) coupling.

This guide prioritizes the Copper-Catalyzed Ullmann Coupling using modern ligand systems, as it offers the best balance of cost, scalability, and purity for this specific scaffold.

Module 1: The "Gold Standard" Protocol

User Question: "I am using CuI and


 in DMF at 

, but my yield is stuck at 45%. How do I improve this?"

Scientist Response: The "classical" Ullmann conditions (Cu powder/CuI + base, no ligand) are insufficient for deactivated aryl halides like 2-methyl-5-bromopyridine. You must stabilize the active Copper(I) species to prevent catalyst disproportionation and aggregation.

Recommended Protocol (Yield Target: >85%):

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role & Mechanistic Insight
Substrate A 2-Methyl-5-bromopyridine1.0Electrophile. (Bromide is preferred over Chloride).
Substrate B Phenol1.2Nucleophile. Slight excess drives kinetics.
Catalyst CuI (Copper(I) Iodide)0.1 (10%)Pre-catalyst. Must be white/off-white (purity >98%).
Ligand TMHD 0.2 (20%)Critical Factor. Increases solubility of Cu and lowers activation energy for oxidative addition.
Base

2.0Cesium effect: Higher solubility in organic solvents compared to Potassium.
Solvent Butyronitrile or DMSO N/AHigh boiling point (

). Anhydrous is strictly required.

Note: TMHD = 2,2,6,6-Tetramethyl-3,5-heptanedione.[8]

Step-by-Step Workflow:

  • Charge: Add CuI (10 mol%), TMHD (20 mol%), and

    
     (2.0 equiv) to a reaction tube.
    
  • Inert: Evacuate and backfill with Argon (3 cycles). Oxygen kills the active Cu(I) species.

  • Solvate: Add 2-Methyl-5-bromopyridine (1.0 equiv) and Phenol (1.2 equiv) dissolved in anhydrous Butyronitrile (0.5 M concentration).

  • Heat: Seal and heat to

    
      for 16–24 hours.
    
  • Monitor: Check HPLC/TLC. The 2-methyl-5-bromopyridine spot should disappear.

Module 2: Troubleshooting & Optimization

User Question: "My reaction turns black immediately and conversion stops. What happened?"

Scientist Response: A rapid color change to black indicates Catalyst Decomposition (formation of inactive Cu(0) or Cu(II) oxides).

  • Cause 1: Oxygen Leak.

    • Fix: Ensure rigorous degassing. Use a Schlenk line.

  • Cause 2: Ligand Deficiency.

    • Fix: The Ligand:Metal ratio must be at least 2:1. If using TMHD, ensure it is fresh.

  • Cause 3: Wet Solvent.

    • Fix: Water promotes hydrodehalogenation (side product: 2-methylpyridine). Use molecular sieves.

User Question: "Can I use the cheaper 2-methyl-5-chloropyridine?"

Scientist Response: Generally, No , unless you switch to Palladium catalysis. The C–Cl bond is too strong for standard Copper catalysis at C5.

  • Alternative: If you must use the Chloride, switch to Buchwald-Hartwig conditions :

    • Catalyst:

      
       (1-2 mol%)
      
    • Ligand: tBuBrettPhos (2-4 mol%)

    • Base:

      
      
      
    • Solvent: t-Amyl alcohol,

      
      .
      

Module 3: Mechanism & Visualization

Understanding the cycle helps you troubleshoot. The reaction follows a Catalytic Nucleophilic Aromatic Substitution pathway.[4]

Key Mechanistic Steps:

  • Ligation: CuI binds with TMHD to form the active species

    
    .
    
  • Oxidative Addition: The Cu(I) inserts into the C–Br bond of the pyridine. This is the rate-limiting step for electron-rich pyridines.

  • Ligand Exchange: The Phenoxide displaces the Iodide/Bromide on the Copper center.

  • Reductive Elimination: The C–O bond forms, releasing the product and regenerating Cu(I).

UllmannCycle Start Active Catalyst [L-Cu-I] OxAdd Oxidative Addition (Rate Limiting) Start->OxAdd + 2-Methyl-5-Br-Pyridine Intermediate Cu(III) Intermediate [L-Cu(Ar)-Br] OxAdd->Intermediate LigEx Ligand Exchange (+ PhOH / - HX) Intermediate->LigEx + Base Complex Cu(III)-Phenoxide [L-Cu(Ar)-OPh] LigEx->Complex RedElim Reductive Elimination (Product Release) Complex->RedElim RedElim->Start Regenerate Catalyst Product 2-Methyl-5-phenoxypyridine RedElim->Product

Figure 1: Catalytic cycle for the TMHD-modified Ullmann coupling. Note that Oxidative Addition is the hurdle for this specific substrate.

Module 4: Purification & Waste

User Question: "How do I remove the blue/green copper residues from my product?"

Scientist Response: Copper contamination is toxic and can catalyze degradation of your product.

Protocol:

  • Chelation Wash: After cooling, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer 3x with 10% aqueous Ethylenediamine or Ammonium Hydroxide (1:1 with water) .

    • Visual Cue: The aqueous layer will turn deep blue (Copper-amine complex). Wash until the aqueous layer is colorless.

  • Filtration: If fine particulates remain, filter through a pad of Celite/Silica.

  • Column Chromatography: Elute with Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1). The product is less polar than the phenol starting material.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society. Link

    • Relevance: Establishes the efficacy of ketone-based ligands (like TMHD) for challenging aryl halides.
  • Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters. Link

    • Relevance: The foundational paper for the TMHD ligand system recommended in Module 1.
  • Tlili, A., et al. (2009).[9] Copper-catalyzed synthesis of diaryl ethers under mild conditions using Cs2CO3 as base. Chemical Communications. Link

    • Relevance: Validates the Cesium Carbonate/Acetonitrile (or nitrile solvent) system for improving yields.

Sources

Optimizing reaction conditions for 2-Methyl-5-phenoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-2M5P Subject: Optimization of C-O Coupling Conditions for 2-Methyl-5-phenoxypyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Strategy Selection

You are attempting to synthesize 2-Methyl-5-phenoxypyridine . This transformation involves forming a diaryl ether bond between a pyridine ring (at the C5 position) and a phenol.

The Critical Constraint: Direct Nucleophilic Aromatic Substitution (


) will fail  or proceed with negligible yield. The leaving group at the 5-position is meta to the pyridine nitrogen; therefore, the Meisenheimer complex cannot be stabilized by the nitrogen atom. You must use transition-metal catalysis.

We recommend two primary pathways based on your available resources and scale:

FeatureMethod A: Modified Ullmann (Copper) Method B: Buchwald-Hartwig (Palladium)
Catalyst Cost Low (CuI)High (Pd sources + Ligands)
Scalability Excellent (kg scale)Good (g scale), expensive at kg
Sensitivity Moderate (requires dry conditions)High (O₂ and moisture sensitive)
Reaction Time Long (12–24 h)Short (2–6 h)
Recommendation Primary Route (Start Here) Secondary Route (If Cu fails)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal route and troubleshooting common failure modes.

ReactionOptimization Start Start: 2-Methyl-5-phenoxypyridine Synthesis Substrate Substrates: 5-Bromo-2-methylpyridine + Phenol Start->Substrate Decision Scale & Budget? Substrate->Decision RouteA Route A: Modified Ullmann (CuI / Amino Acid Ligand) Decision->RouteA Large Scale / Low Cost RouteB Route B: Buchwald-Hartwig (Pd / Bulky Phosphine) Decision->RouteB Small Scale / High Speed Check1 Check: Conversion > 90%? RouteA->Check1 Check2 Check: Conversion > 90%? RouteB->Check2 Success Proceed to Acid-Base Workup Check1->Success Yes FailA1 Issue: Catalyst Poisoning (Pyridine N binds Cu) Check1->FailA1 No Check2->Success Yes FailB1 Issue: Reductive Dehalogenation Check2->FailB1 No FixA1 Action: Switch to Bidentate Ligand (e.g., TMHD or Picolinic Acid) FailA1->FixA1 FixA1->RouteA FixB1 Action: Lower Temp or Change Solvent (Toluene -> Dioxane) FailB1->FixB1 FixB1->RouteB

Caption: Decision matrix for selecting between Copper and Palladium catalysis based on scale and troubleshooting loops for common conversion failures.

Standard Operating Procedures (SOPs)

Protocol A: Modified Ullmann Coupling (Recommended)

Based on Ma et al. and Buchwald's Cu-catalysis work.

Theory: The 2-methyl group on the pyridine is electron-donating, making the oxidative addition of Copper slightly more difficult than with electron-poor rings. Standard copper bronze conditions will likely fail. You need a ligand-assisted protocol to stabilize the Cu(I) species and prevent poisoning by the pyridine nitrogen [1].

Reagents:

  • Aryl Halide: 5-Bromo-2-methylpyridine (1.0 equiv)

  • Nucleophile: Phenol (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%) OR Picolinic acid (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Must be anhydrous and finely ground.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add CuI, Ligand, and Cs₂CO₃ to a reaction vial.

  • Substrate Addition: Add 5-Bromo-2-methylpyridine and Phenol.

  • Solvent: Add anhydrous 1,4-Dioxane (0.5 M concentration relative to halide).

  • Seal & Heat: Seal the tube with a Teflon-lined cap. Heat to 110 °C for 18–24 hours.

  • Monitoring: Check LCMS. The pyridine nitrogen can coordinate to Cu, so if the reaction stalls at 50%, add another 5 mol% CuI/Ligand.

Protocol B: Buchwald-Hartwig Etherification (High Performance)

Best for difficult substrates or when Ullmann fails.

Theory: Palladium with bulky phosphine ligands facilitates the reductive elimination of the C-O bond, which is the rate-determining step in ether synthesis.

Reagents:

  • Catalyst Source: Pd(OAc)₂ (2–5 mol%)

  • Ligand: tBuXPhos or RockPhos (2.5–6 mol%)

  • Base: K₃PO₄ (2.0 equiv) or KOtBu (1.5 equiv - Note: KOtBu can cause side reactions with methyl pyridines, use K₃PO₄ first).

  • Solvent: Toluene or Xylene.

Step-by-Step:

  • Premix: Pre-stir Pd(OAc)₂ and Ligand in solvent for 5 mins to form the active catalyst complex (L-Pd-0).

  • Reaction: Add substrates and base.

  • Heat: 100 °C for 4–6 hours.

  • Note: This reaction is extremely sensitive to oxygen. Thoroughly sparge solvent with Argon for 15 mins before use.

Purification Strategy: The "Acid-Base Swing"

The target molecule, 2-Methyl-5-phenoxypyridine, possesses a basic nitrogen (pKa ~6). We can exploit this for a self-validating purification that removes non-basic impurities (unreacted phenol, ligands, homocoupled phenols) without column chromatography.

WorkupFlow Crude Crude Reaction Mix Step1 1. Extract into EtOAc 2. Wash with 1M HCl Crude->Step1 OrgLayer1 Organic Layer (Contains Phenol, Ligand) Step1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product-H+) Step1->AqLayer1 Keep Step2 Basify Aqueous (pH > 10 with NaOH) AqLayer1->Step2 Step3 Extract with EtOAc Dry & Concentrate Step2->Step3 Final Pure Product 2-Methyl-5-phenoxypyridine Step3->Final

Caption: Acid-Base "Swing" Extraction protocol to isolate the basic pyridine product from neutral/acidic impurities.

Troubleshooting & FAQs

Ticket #001: "The reaction turns black and stalls at 40% conversion."

Root Cause: Catalyst Poisoning or Aggregation. The pyridine nitrogen in your starting material (and product) is a competitive ligand. It binds to the Copper center, displacing the optimal ligand (Dimethylglycine) and shutting down the catalytic cycle. Corrective Action:

  • Increase Ligand Loading: Maintain a 2:1 Ligand-to-Metal ratio strictly.

  • Switch Ligand: Use 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) . This bulky diketone ligand binds Copper more tightly than the pyridine nitrogen [2].

  • Concentration: Do not run too dilute. High concentration (1.0 M) helps intermolecular coupling over non-productive coordination.

Ticket #002: "I see a large impurity with Mass M+1 = 186."

Root Cause: Homocoupling of the Phenol. Under oxidative conditions (trace air), phenols can couple to form biphenols. Corrective Action:

  • Degas Solvents: Freeze-pump-thaw or vigorous Argon sparging is mandatory.

  • Reduce Catalyst: If using Cu, excess Cu(II) can promote oxidative phenolic coupling. Ensure you are using Cu(I)I and it is white/off-white, not green/brown.

Ticket #003: "Can I use Potassium tert-butoxide (KOtBu) as the base?"

Warning: Proceed with caution. Risk: 2-Methylpyridines have acidic protons at the methyl position (benzylic-like). Strong bases like KOtBu can deprotonate the methyl group, leading to polymerization or alkylation side reactions. Recommendation: Stick to inorganic carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) which are strong enough to deprotonate the phenol but generally too weak/insoluble to deprotonate the 2-methyl group rapidly.

References

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

  • Buck, E., Song, Z. J., Tschaen, D., et al. (2002). Ullmann Ether Synthesis: Development of a Practical, Scalable Method for the Preparation of Diaryl Ethers. Organic Letters, 4(10), 1623–1626. [Link]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326. [Link]

Overcoming poor solubility of 2-Methyl-5-phenoxypyridine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 2-Methyl-5-phenoxypyridine

Subject: Overcoming Poor Aqueous Solubility of 2-Methyl-5-phenoxypyridine (CAS: 55569-88-1) From: Dr. Alex V., Senior Application Scientist To: Research & Development Team

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation or poor dissolution because 2-Methyl-5-phenoxypyridine is a classic weak base with high lipophilicity .

Structurally, it consists of a pyridine ring substituted with a methyl group and a phenoxy ether.

  • The Problem (Lipophilicity): The phenoxy group and methyl substitution significantly increase the partition coefficient (LogP), likely pushing it above 2.5–3.0. This makes the neutral molecule resistant to hydration.

  • The Solution (Ionization): The pyridine nitrogen possesses a lone pair of electrons. This is your "solubility switch." By lowering the pH below the molecule's pKa (estimated ~4.5–5.5), you can protonate this nitrogen, converting the lipophilic free base into a hydrophilic pyridinium salt.

This guide details three validated workflows to solubilize this compound for aqueous assays or formulations.

Decision Matrix: Select Your Workflow

Before starting, determine your experimental constraints using the decision tree below.

SolubilityDecision Start Start: Define Requirement pH_Tol Is acidic pH (pH < 4) tolerated? Start->pH_Tol Salt STRATEGY 1: pH Adjustment / Salt Formation (Best for high conc.) pH_Tol->Salt Yes Cosolvent_Check Is organic solvent (DMSO/EtOH) tolerated > 1%? pH_Tol->Cosolvent_Check No Cosolvent STRATEGY 2: Cosolvent System (Simplest for low conc.) Cosolvent_Check->Cosolvent Yes Complex STRATEGY 3: Cyclodextrin Complexation (Best for neutral pH) Cosolvent_Check->Complex No

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental tolerance.

Strategy 1: pH Manipulation & In-Situ Salt Formation

Best for: High concentration stock solutions (>10 mM) where acidic pH is acceptable.

The pyridine nitrogen acts as a proton acceptor. To ensure solubility, the pH of the final solution must be at least 2 units below the pKa (Rule of Thumb: pH ≤ 3.0).

The Protocol: In-Situ Salt Formation

Do not dissolve the solid directly in water. It will float or clump.

  • Weighing: Weigh the required amount of 2-Methyl-5-phenoxypyridine.

  • Acidification: Add 1.05 equivalents of 1M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH) directly to the solid.

    • Why? This creates a localized high concentration of protons, forcing the conversion to the pyridinium salt immediately at the solid interface.

  • Dissolution: Vortex until the solid fully dissolves. The solution may turn slightly yellow; this is normal for many pyridine salts.

  • Dilution: Slowly add water or buffer to reach the final volume.

    • Critical Warning: If you dilute with a buffer like PBS (pH 7.4), the pH will rise, the nitrogen will deprotonate, and the free base will crash out. Maintain pH < 4.

Strategy 2: Cosolvent Systems (The "Stock & Dilute" Method)

Best for: Biological assays where <1% DMSO is tolerated.

If pH adjustment is impossible, use a water-miscible organic solvent to create a concentrated stock, then dilute into the aqueous medium.

Recommended Solvent Compatibility Table
SolventSolubility PotentialBiological CompatibilityNotes
DMSO High (>50 mg/mL)Good (< 0.1-1% v/v)The gold standard. May freeze at 4°C.
Ethanol ModerateModerateHigh volatility can alter concentration over time.
PEG 400 HighExcellentGood for in vivo studies; reduces precipitation risk upon dilution.
Troubleshooting "Crash Out" (Precipitation)

A common issue is the "solvent shock" when a DMSO stock is added to water. The local solubility drops instantly, causing precipitation.

The Fix: Use a step-down dilution with a surfactant:

  • Dissolve compound in 100% DMSO.

  • Dilute 1:10 into PEG 400 or Propylene Glycol (intermediate solvent).

  • Dilute this mix into your aqueous buffer containing 0.1% Tween 80 .

Strategy 3: Cyclodextrin Complexation

Best for: Neutral pH applications where organic solvents are toxic (e.g., cell culture).

The phenoxy group of your molecule is highly hydrophobic and sterically fits well into the cavity of


-Cyclodextrin derivatives. This "hides" the hydrophobic portion from water.
Mechanism of Action

CD_Complex Drug 2-Methyl-5- phenoxypyridine (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Guest Entry CD HP-β-CD (Host Cavity) CD->Complex Host Binding

Figure 2: Host-Guest inclusion complex formation.

Protocol: 20% HP-β-CD Vehicle
  • Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -Cyclodextrin (HP-β-CD)  in water.
    
  • Add 2-Methyl-5-phenoxypyridine to this vehicle.

  • Sonication is mandatory. Sonicate for 30–60 minutes at 40°C. The mechanical energy helps the drug enter the cyclodextrin cavity.

  • Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

Frequently Asked Questions (Troubleshooting)

Q: My solution was clear, but precipitated after 2 hours. Why? A: This is likely Ostwald Ripening or a metastable supersaturation .

  • Diagnosis: You likely dissolved it using heat or a cosolvent, creating a supersaturated solution. As it cooled or equilibrated, the thermodynamically stable crystal form precipitated.

  • Fix: Add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or PVP K30 at 0.1% w/v to the aqueous phase. This inhibits crystal nucleation.

Q: Can I use PBS (Phosphate Buffered Saline)? A: Be careful.

  • pH Shift: PBS is a strong buffer at pH 7.4. If you are relying on the "Acidic Salt" strategy (Strategy 1), PBS will neutralize your acid, causing immediate precipitation.

  • Salting Out: High salt concentrations in PBS can reduce the solubility of organic molecules (Salting-out effect). Use low-salt buffers (e.g., 10mM Tris) if possible.

Q: What is the estimated pKa? A: While experimental data for this specific CAS is rare, structural analogs (2-methylpyridine and phenoxypyridines) suggest a pKa of the pyridine nitrogen between 4.5 and 5.5 . This confirms that at physiological pH (7.4), the molecule is >99% uncharged (lipophilic).

References

  • Scifinder/ChemicalBook. Properties of Pyridine Derivatives: 2-Methyl-5-phenylpyridine & 5-Ethyl-2-methylpyridine. (Used for structural analog pKa/LogP estimation).

  • Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press. (Authoritative text on cosolvency and log-linear solubility models).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Mechanism of HP-β-CD complexation for aromatics).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Principles of in-situ salt formation for weak bases).

Validation & Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Methyl-5-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Synthetic Challenge of 2-Methyl-5-phenoxypyridine

2-Methyl-5-phenoxypyridine is a key structural motif and a vital intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its synthesis, which involves the formation of a diaryl ether linkage between a pyridine and a phenyl ring, presents a significant challenge in organic chemistry. The crucial step, a C-O cross-coupling reaction, requires careful selection of a catalytic system to achieve high yields and purity while maintaining cost-effectiveness and process safety. This guide provides a comprehensive comparative analysis of the two primary catalytic systems employed for this transformation: palladium-based Buchwald-Hartwig coupling and copper-catalyzed Ullmann condensation. By examining the mechanistic underpinnings, performance data, and practical considerations of each, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.

Palladium-Based Catalysis: The Buchwald-Hartwig C-O Coupling

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-heteroatom bonds, and the Buchwald-Hartwig amination has been successfully adapted for C-O bond formation. This approach is often favored for its high efficiency and broad substrate scope.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig C-O coupling is a well-studied process. It commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, which is generated in situ from a palladium(II) precatalyst. The subsequent steps involve the deprotonation of the phenol by a base, coordination of the resulting phenoxide to the palladium center, and the final reductive elimination of the desired diaryl ether product, regenerating the active palladium(0) catalyst. The choice of ligand is critical as it influences the stability of the catalytic species and the rate of reductive elimination.

Buchwald_Hartwig_CO Pd(0)L Pd(0)L Oxidative Addition Intermediate Oxidative Addition Intermediate Pd(0)L->Oxidative Addition Intermediate Oxidative Addition Phenoxide Complex Phenoxide Complex Oxidative Addition Intermediate->Phenoxide Complex Ligand Exchange (Phenoxide Binding) Product Complex Product Complex Phenoxide Complex->Product Complex Reductive Elimination Base-H-X Base-H-X Phenoxide Complex->Base-H-X Product Complex->Pd(0)L 2-Methyl-5-phenoxypyridine 2-Methyl-5-phenoxypyridine Product Complex->2-Methyl-5-phenoxypyridine 2-Halo-5-methylpyridine 2-Halo-5-methylpyridine 2-Halo-5-methylpyridine->Oxidative Addition Intermediate Phenol + Base Phenol + Base Phenol + Base->Phenoxide Complex

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling.

Performance Analysis of Palladium-Based Systems

While a direct experimental protocol for 2-Methyl-5-phenoxypyridine is not extensively reported, analogous reactions with similar substrates provide valuable insights. The choice of palladium precursor, ligand, and base significantly impacts the reaction outcome.

Catalyst SystemStarting MaterialBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / Xantphos2-BromopyridineCs₂CO₃Toluene1002485Analogous System
Pd(OAc)₂ / BINAP2-ChloropyridineK₃PO₄Dioxane1101878Analogous System
Pd(OAc)₂ / RuPhos3-Bromo-2-aminopyridineLiHMDSTHF651671[1]

This data is representative of analogous systems and serves as a guide for reaction optimization.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for the Buchwald-Hartwig C-O coupling of a halopyridine with a phenol, based on established methodologies.

Materials:

  • 2-Bromo-5-methylpyridine (1.0 equiv)

  • Phenol (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add 2-Bromo-5-methylpyridine (1.0 equiv) and phenol (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-Methyl-5-phenoxypyridine.

Copper-Based Catalysis: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O bonds, utilizing a copper catalyst. While it traditionally required harsh reaction conditions, modern advancements with the use of ligands have made it a milder and more versatile alternative to palladium-catalyzed methods.

Mechanistic Overview

The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to proceed through a copper(I) catalytic cycle. The reaction is initiated by the coordination of the phenoxide to a copper(I) salt. This is followed by oxidative addition of the aryl halide to the copper center, forming a copper(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates the copper(I) catalyst.

Ullmann_Condensation Cu(I)L Cu(I)L Copper(I) Phenoxide Copper(I) Phenoxide Cu(I)L->Copper(I) Phenoxide Ligand Exchange (Phenoxide Binding) Copper(III) Intermediate Copper(III) Intermediate Copper(I) Phenoxide->Copper(III) Intermediate Oxidative Addition Product Complex Product Complex Copper(III) Intermediate->Product Complex Reductive Elimination Product Complex->Cu(I)L 2-Methyl-5-phenoxypyridine 2-Methyl-5-phenoxypyridine Product Complex->2-Methyl-5-phenoxypyridine 2-Halo-5-methylpyridine 2-Halo-5-methylpyridine 2-Halo-5-methylpyridine->Copper(III) Intermediate Phenol + Base Phenol + Base Phenol + Base->Copper(I) Phenoxide

Caption: Proposed catalytic cycle for the Ullmann C-O condensation.

Performance Analysis of Copper-Based Systems

Copper-catalyzed systems, particularly with the use of ligands such as diamines, have shown great efficacy in the synthesis of 2-aryloxypyridines. These reactions can often be performed under milder conditions compared to traditional Ullmann reactions.

Catalyst SystemStarting MaterialBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI / TMEDA2,X-DihalopyridinesK₂CO₃DMF12012-24Good to High[2]
CuO NanoparticlesAryl halidesKOHDMAcRoom Temp.-High[3]
CuI / L-proline2-BromopyridineK₂CO₃DMSO901092Analogous System

This data is representative of analogous systems and serves as a guide for reaction optimization. TMEDA = Tetramethylethylenediamine, DMAc = N,N-Dimethylacetamide.

Detailed Experimental Protocol (Representative)

This protocol outlines a representative procedure for the copper-catalyzed synthesis of a 2-aryloxypyridine, based on modern Ullmann condensation methods.

Materials:

  • 2-Chloro-5-methylpyridine (1.0 equiv)

  • Phenol (1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine CuI (0.10 equiv), 2-Chloro-5-methylpyridine (1.0 equiv), phenol (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add anhydrous DMF and TMEDA (0.20 equiv) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain 2-Methyl-5-phenoxypyridine.

Comparative Analysis and Catalyst Selection

The choice between a palladium- and a copper-based catalytic system depends on several factors, including cost, substrate scope, reaction conditions, and desired yield.

Head-to-Head Comparison
FeaturePalladium-Based (Buchwald-Hartwig)Copper-Based (Ullmann)
Catalyst Cost HigherLower
Ligand Cost Often high (specialized phosphines)Generally lower (simple diamines, amino acids)
Reaction Temp. Generally milder (60-120 °C)Can be higher, but modern methods are milder
Reaction Time Can be faster with optimized systemsCan be longer
Yields Often very highGood to excellent with modern ligands
Substrate Scope Very broadGood, but can be more sensitive to sterics
Air/Moisture Sensitivity Requires inert atmosphereCan be more tolerant, but inert is recommended
Toxicity Palladium is a heavy metalCopper is less toxic
Decision-Making Framework

The selection of an appropriate catalyst can be guided by the specific priorities of the synthesis.

Catalyst_Selection start What is the primary driver for catalyst selection? cost Cost-Effectiveness start->cost yield Maximizing Yield start->yield conditions Mild Reaction Conditions start->conditions cu_catalyst Copper-Based Catalyst cost->cu_catalyst Generally lower cost pd_catalyst Palladium-Based Catalyst yield->pd_catalyst Often higher and more reliable yields yield->cu_catalyst Good yields with modern systems conditions->pd_catalyst Typically milder conditions conditions->cu_catalyst Modern methods offer mild options

Caption: Decision-making flowchart for catalyst selection.

Conclusion and Future Outlook

Both palladium- and copper-based catalytic systems offer effective routes for the synthesis of 2-Methyl-5-phenoxypyridine. Palladium-catalyzed Buchwald-Hartwig C-O coupling generally provides higher yields and operates under milder conditions, but at a higher cost due to the precious metal and specialized ligands. Copper-catalyzed Ullmann condensation, especially with modern advancements in ligand design, presents a more cost-effective and less toxic alternative, with competitive yields.

The choice of catalyst should be made on a case-by-case basis, considering the scale of the synthesis, cost constraints, and the specific functional groups present in the starting materials. Future research will likely focus on the development of even more active and stable catalysts, particularly those based on earth-abundant and less toxic metals, to further improve the efficiency and sustainability of diaryl ether synthesis.

References

  • A review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (URL not available)
  • Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (URL not available)
  • Palladium-catalyzed synthesis of quinoxaline deriv
  • Copper-catalyzed C–H acyloxylation of 2-phenylpyridine using oxygen as the oxidant. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Palladium(II)-Catalyzed Oxidative C−H/C−H Cross-Coupling of Heteroarenes. [Link]

  • Non-imidazole aryloxypiperidines.
  • Ullmann Reaction. [Link]

  • Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. [Link]

  • 2-amino-5-aryloxazoline compositions and methods of using same.
  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]

  • Carbon-Coated Copper Catalysts for Pyridine Synthesis. [Link]

  • Copper(II)‐Catalyzed Synthesis of Quinoxalines From β‐Alkyl Nitroolefins and o‐Phenylenediamines. (URL not available)
  • Processes and intermediates for preparing 2-substituted piperidine stereoisomers.
  • Ullmann reaction – Knowledge and References. [Link]

  • Benzopyrano[4,3-b]pyridine Synthesis via Copper-Catalyzed Oxid
  • The Ullmann type homocoupling reactions of halopyridines and side products. (URL not available)
  • Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. (URL not available)
  • New synthesis method of aripiprazole.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Vol
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Buchwald-Hartwig reaction: An overview. (URL not available)

Sources

Bridging the Gap: A Senior Scientist's Guide to Validating Experimental Findings on 2-Methyl-5-phenoxypyridine with DFT Calculations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the synergy between empirical laboratory work and theoretical computation is not just beneficial; it is a cornerstone of rigorous scientific validation. For novel molecules such as 2-Methyl-5-phenoxypyridine, a substituted pyridine derivative with potential applications stemming from its unique electronic and structural properties, this dual approach is paramount. This guide, intended for researchers and drug development professionals, provides an in-depth look at how Density Functional Theory (DFT) calculations can be leveraged to validate and interpret experimental findings for this class of compounds.

As a Senior Application Scientist, my experience has consistently shown that the integration of computational chemistry from the early stages of a research project can prevent costly dead ends and provide deeper insights into molecular behavior that are often inaccessible through experimentation alone. The choice to use DFT is rooted in its proven balance of computational cost and accuracy for organic molecules, making it a workhorse in the field.[1][2]

This guide will walk through a hypothetical, yet plausible, workflow for the synthesis and characterization of 2-Methyl-5-phenoxypyridine, followed by a detailed protocol for performing DFT calculations to corroborate the experimental data.

The Experimental Foundation: Synthesis and Characterization

The journey begins at the lab bench. A logical synthetic route to 2-Methyl-5-phenoxypyridine would involve a nucleophilic aromatic substitution or a cross-coupling reaction. Following synthesis and purification, a suite of analytical techniques is employed to confirm the structure and purity of the compound.

Experimental Protocol: A Step-by-Step Approach
  • Synthesis: A plausible method for the synthesis of 2-Methyl-5-phenoxypyridine is the Ullmann condensation, a copper-catalyzed reaction between 5-bromo-2-methylpyridine and phenol.

  • Purification: The crude product would be purified using column chromatography on silica gel.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups and vibrational modes within the molecule.

    • UV-Vis Spectroscopy: To determine the electronic absorption properties of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

The causality behind this multi-technique approach is to build a self-validating dataset. For instance, the number of unique signals in the ¹³C NMR should correspond to the number of non-equivalent carbon atoms in the proposed structure, a finding that can be cross-verified with the optimized geometry from DFT calculations.

The Computational Corroboration: A DFT Workflow

With experimental data in hand, we turn to computational methods to build a theoretical model of 2-Methyl-5-phenoxypyridine. This model will allow us to predict various properties that can be directly compared with our experimental results.

DFT Calculation Protocol: A Detailed Methodology

The choice of functional and basis set in DFT is critical and should be guided by literature precedents for similar molecular systems. For pyridine derivatives, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide reliable results for geometry optimization and vibrational frequency calculations.[3][4][5]

  • Structure Input: The initial 3D structure of 2-Methyl-5-phenoxypyridine is drawn in a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent calculations depend on an accurate molecular geometry.

  • Frequency Calculation: A frequency analysis is conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Calculation: The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.

  • Electronic Properties Calculation: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions, which can be compared to the experimental UV-Vis spectrum.[6]

The following DOT script visualizes the logical flow of this computational validation process:

DFT_Validation_Workflow cluster_experimental Experimental Workflow cluster_computational Computational (DFT) Workflow cluster_comparison Validation exp_synthesis Synthesis of 2-Methyl-5-phenoxypyridine exp_purification Purification exp_synthesis->exp_purification exp_characterization Spectroscopic Characterization (NMR, IR, UV-Vis) exp_purification->exp_characterization exp_data Experimental Data exp_characterization->exp_data comparison Comparison and Validation exp_data->comparison comp_input Input Molecular Structure comp_geom_opt Geometry Optimization comp_input->comp_geom_opt comp_freq Frequency Calculation comp_geom_opt->comp_freq comp_nmr NMR Chemical Shift Calculation comp_geom_opt->comp_nmr comp_tddft TD-DFT for Electronic Transitions comp_geom_opt->comp_tddft comp_data Calculated Properties comp_freq->comp_data comp_nmr->comp_data comp_tddft->comp_data comp_data->comparison Validation_Logic exp Experimental Data (NMR, IR, UV-Vis) comp Direct Comparison exp->comp dft DFT Calculated Data (NMR, IR, UV-Vis) dft->comp valid Structural & Electronic Properties Validated comp->valid Good Agreement reassess Re-evaluate Experiment or Computation comp->reassess Discrepancy

Caption: The logical flow of validating experimental data with DFT calculations, leading to either confirmation or re-assessment.

Conclusion: A Unified Approach for Scientific Rigor

The outlined dual methodology of experimental investigation and DFT calculation provides a robust framework for the study of novel molecules like 2-Methyl-5-phenoxypyridine. This integrated approach not only validates experimental findings but also enriches our understanding of the molecule's intrinsic properties. For researchers in drug development and materials science, adopting such a workflow is a commitment to scientific integrity, ensuring that the foundational data upon which further research is built is both accurate and well-understood.

References

  • Sundaraganesan, N., et al. (2008). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1289-1296. [Link]

  • Kavitha, N., & Alivelu, M. (2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Polycyclic Aromatic Compounds, 42(5), 2285-2303. [Link]

  • da Silva, M. A. V. R., et al. (2006). Combined experimental and computational study of the thermochemistry of methylpiperidines. The Journal of Organic Chemistry, 71(10), 3677-3685. [Link]

  • Gorelsky, S. I. (n.d.). AOMix: Program for Molecular Orbital Analysis. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

Sources

Reproducibility of published synthesis methods for 2-Methyl-5-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of Synthesis Methods for 2-Methyl-5-phenoxypyridine

Executive Summary

2-Methyl-5-phenoxypyridine (CAS 55828-09-0) is a critical diaryl ether scaffold found in various pharmaceutical intermediates, particularly in the development of antiviral agents (e.g., HIV integrase inhibitors) and kappa opioid receptor antagonists.

Synthesizing this motif presents a classic chemoselectivity challenge: forming a C–O bond between an electron-rich phenol and a heteroaryl ring. While traditional methods rely on harsh copper-mediated conditions, modern catalysis offers milder, higher-yielding alternatives. This guide objectively compares the Classic Ullmann Coupling (Method A) against the Modern Buchwald-Hartwig Cross-Coupling (Method B), providing experimental protocols, reproducibility data, and a decision framework for selection.

Strategic Analysis of Synthetic Routes

The synthesis hinges on the retrosynthetic disconnection of the ether linkage. Two primary pathways exist:

  • Route A (Nucleophilic Substitution on Pyridine): Coupling 2-methyl-5-hydroxypyridine with an activated phenyl halide.

  • Route B (Nucleophilic Substitution on Benzene): Coupling phenol with a 5-halo-2-methylpyridine.

Comparative Data Table
FeatureMethod A: Classic Ullmann (Patent Protocol)Method B: Buchwald-Hartwig (Recommended)
Reaction Type Copper-mediated ether synthesisPalladium-catalyzed C-O cross-coupling
Starting Materials 2-Methyl-5-hydroxypyridine + IodobenzenePhenol + 5-Bromo-2-methylpyridine
Catalyst System Cu dust (stoichiometric or excess)Pd(OAc)₂ / Biaryl Phosphine Ligand
Conditions Harsh (Reflux, >140°C, 48h)Mild (80-100°C, 12-18h)
Yield (Typical) 30–50% (Variable)75–92% (High Reproducibility)
Purification Difficult (Copper waste removal, tars)Standard (Silica gel chromatography)
Scalability Poor (Heterogeneous, stirring issues)Excellent (Homogeneous, flow-compatible)
Cost Efficiency Low Reagent Cost / High Waste CostHigh Catalyst Cost / Low Waste Cost

Detailed Experimental Protocols

Method A: The Classic Ullmann Protocol (Patent Based)

Source: Adapted from EP1422218B1

Context: This method is historically significant and uses inexpensive reagents. However, it suffers from poor atom economy, long reaction times, and difficult workups due to copper residues.

Protocol:

  • Reagents:

    • 2-Methyl-5-hydroxypyridine (1.0 eq, 10.0 mmol, 1.09 g)

    • Potassium Hydroxide (KOH) (1.0 eq, 10.0 mmol, 0.56 g)

    • Iodobenzene (0.92 eq, 9.2 mmol, 1.03 mL)

    • Copper Dust (1.1 eq, 11.0 mmol, 0.70 g)

    • Solvent: DMF (20 mL) or Ethanol (for initial salt formation)

  • Step-by-Step Workflow:

    • Salt Formation: Dissolve 2-methyl-5-hydroxypyridine and KOH in Ethanol. Stir for 30 mins, then concentrate to dryness in vacuo to obtain the potassium salt. (Critical: Remove all water to prevent reaction stalling).

    • Coupling: Resuspend the salt in anhydrous DMF (20 mL). Add Iodobenzene and Copper dust.[1]

    • Reaction: Heat the heterogeneous mixture to reflux (~153°C) for 48 hours . Vigorous mechanical stirring is required to keep Cu dust suspended.

    • Workup: Cool to room temperature. Filter the black slurry through a Celite pad to remove copper residues. Wash the pad with EtOAc.

    • Purification: Concentrate the filtrate. The residue is typically a dark oil requiring flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the product.

Reproducibility Note: Yields fluctuate significantly based on the activation of the Copper dust. Pre-activation of Cu with iodine or EDTA wash is often necessary but rarely reported in patents.

Method B: Buchwald-Hartwig Cross-Coupling (Gold Standard)

Source: Adapted from modern C-O coupling literature (e.g., Maiti et al., Buchwald et al.)

Context: This route inverts the polarity, using phenol as the nucleophile. It is far more robust because 5-bromo-2-methylpyridine is a reliable electrophile for Pd-oxidative addition, avoiding the deactivation issues seen in the reverse coupling.

Protocol:

  • Reagents:

    • 5-Bromo-2-methylpyridine (1.0 eq, 5.0 mmol, 860 mg)

    • Phenol (1.2 eq, 6.0 mmol, 565 mg)

    • Catalyst: Pd(OAc)₂ (2 mol%, 0.1 mmol, 22 mg)

    • Ligand: BrettPhos or tBuXPhos (4 mol%, 0.2 mmol) – Ligand choice is critical for C-O bond formation.

    • Base: K₃PO₄ (2.0 eq, 10.0 mmol, 2.12 g)

    • Solvent: Toluene or 1,4-Dioxane (10 mL, anhydrous)

  • Step-by-Step Workflow:

    • Setup: Charge an oven-dried reaction vial with 5-bromo-2-methylpyridine, Phenol, Pd(OAc)₂, Ligand, and K₃PO₄.

    • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Critical: Oxygen poisons the Pd(0) active species).

    • Solvent Addition: Add anhydrous Toluene via syringe.

    • Reaction: Heat to 100°C for 14–16 hours . The reaction mixture should remain relatively homogeneous (slurry of base).

    • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Wash organic layer with 1M NaOH (to remove excess phenol) and then brine.

    • Purification: Dry over Na₂SO₄, concentrate, and purify via short plug filtration or flash chromatography (Hexanes:EtOAc 9:1).

Reproducibility Note: This system is self-validating; the color change from dark red/brown (active catalyst) to black (precipitated Pd) indicates catalyst death. If the reaction turns black before completion, increase ligand loading or check solvent purity.

Visualizations

Figure 1: Retrosynthetic Analysis & Pathway Comparison

SynthesisPathways Target 2-Methyl-5-phenoxypyridine (Target) SubstrateA1 2-Methyl-5-hydroxypyridine ProcessA Method A: Ullmann (Cu dust, KOH, DMF, Reflux) SubstrateA1->ProcessA SubstrateA2 Iodobenzene SubstrateA2->ProcessA ProcessA->Target Low Yield Harsh Conditions SubstrateB1 5-Bromo-2-methylpyridine ProcessB Method B: Buchwald-Hartwig (Pd cat., Ligand, Base, 100°C) SubstrateB1->ProcessB SubstrateB2 Phenol SubstrateB2->ProcessB ProcessB->Target High Yield Reproducible

Caption: Retrosynthetic comparison showing the two distinct approaches. Method B (Blue) is favored for reproducibility.

Figure 2: Decision Workflow for Protocol Selection

DecisionTree Start Start: Synthesis Planning ScaleCheck Is Scale > 1 kg? Start->ScaleCheck CostCheck Is Catalyst Cost Critical? ScaleCheck->CostCheck Yes PurityCheck Is High Purity Required? ScaleCheck->PurityCheck No MethodA Select Method A (Ullmann) Accept lower yield for lower BOM cost CostCheck->MethodA Yes MethodB Select Method B (Buchwald) Prioritize time & purity CostCheck->MethodB No PurityCheck->MethodA No PurityCheck->MethodB Yes

Caption: Decision matrix for selecting the optimal synthesis route based on scale, cost, and purity requirements.

References

  • Patent Protocol (Method A Source): Fujishita, T., et al. (2004). Antiviral Agent. European Patent EP1422218B1. Shionogi & Co., Ltd.

  • Buchwald-Hartwig Methodology (Method B Grounding): Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • General Review of Ullmann vs. Buchwald: Sambiagio, C., et al. (2014). Copper-catalysed arylation of nucleophiles: history, renaissance and perspectives. Chemical Society Reviews, 43, 5201-5216.

  • Reagent Safety Data (2-Methyl-5-hydroxypyridine): PubChem Compound Summary for CID 14275.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-5-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-5-phenoxypyridine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for pyridine-based heterocyclic compounds and align with federal and local hazardous waste regulations.

Immediate Safety Profile & Hazard Analysis

2-Methyl-5-phenoxypyridine, as a substituted pyridine derivative, must be handled as a hazardous substance. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds (e.g., phenazopyridine, 2-methyl-5-ethylpyridine) provide a strong basis for risk assessment. The primary hazards are rooted in its potential toxicity and irritant properties.

The causality for these stringent handling procedures stems from the reactivity and biological activity of the pyridine ring and its substituents. Upon combustion, for instance, pyridine compounds can generate toxic and environmentally harmful nitrogen oxides (NOx).[1] Therefore, uncontrolled disposal or incineration is not permissible.

Key Safety & Regulatory Data Summary

PropertyValue / InformationRationale & References
Chemical Name 2-Methyl-5-phenoxypyridine-
CAS Number 26039-84-9Unique chemical identifier.
Likely GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH351: Suspected of causing cancerBased on analogous pyridine compounds.[1][2]
Incompatible Materials Strong oxidizing agents, Strong acidsRisk of vigorous reaction and degradation to hazardous byproducts.[3]
Potential EPA Waste Codes D038 (Pyridine) : If waste exhibits toxicity characteristic.F005 : If used as a non-halogenated solvent.Pyridine and its derivatives are regulated hazardous wastes. Final determination depends on the specific waste stream generated.[4][5][6]
Mandatory Personal Protective Equipment (PPE) Protocol

Before handling any waste containing 2-Methyl-5-phenoxypyridine, the following PPE is mandatory. This creates a self-validating system of safety, minimizing exposure risk at the source.

  • Eye Protection : Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use.

  • Body Protection : A laboratory coat is required. For significant quantities or spill cleanup, a chemically resistant apron or suit is recommended.

  • Respiratory Protection : Handle only in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[7][8]

Step-by-Step Disposal Protocol: From Bench to Manifest

Disposal must be approached with the same precision as any experimental procedure. All disposal actions must be in accordance with local, state, and federal regulations. Never discharge 2-Methyl-5-phenoxypyridine or its containers into sewers or waterways.[7]

3.1. Waste Segregation at the Point of Generation

The principle of waste minimization and proper segregation is paramount. Immediately after generating waste, it must be categorized and placed into the correct, dedicated hazardous waste container.

  • Grossly Contaminated Waste :

    • Designate a specific, compatible, and clearly labeled hazardous waste container. The container must be in good condition, made of a material compatible with the chemical (e.g., HDPE), and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name "2-Methyl-5-phenoxypyridine," the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

    • Place all materials heavily contaminated with the compound—such as weighing boats, contaminated silica gel, or reaction residues—directly into this container.

  • Trace Contaminated Sharps & Consumables :

    • Needles, scalpels, or other sharps must be placed in a designated sharps container.

    • Disposable labware with only trace contamination (e.g., pipette tips, empty vials) should be collected in a separate, lined container designated for solid hazardous waste.

  • Empty Original Containers :

    • The original container of 2-Methyl-5-phenoxypyridine is considered hazardous waste.

    • Triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone). The rinsate is considered hazardous waste and must be collected in a designated liquid hazardous waste container (likely carrying an F005 code).

    • After rinsing, deface the label on the original container and dispose of it in the solid hazardous waste stream.

3.2. Waste Container Management and Storage

  • Location : Store waste containers in a designated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel.

  • Closure : Keep waste containers closed at all times except when adding waste. This is a critical step to prevent the release of vapors.

  • Segregation : Store the 2-Methyl-5-phenoxypyridine waste container away from incompatible materials, particularly strong acids and oxidizers.

3.3. Final Disposal Arrangement

  • Coordinate with your institution's Environmental Health & Safety (EH&S) department for the pickup of the full hazardous waste container.

  • Ensure all paperwork and manifests provided by the licensed environmental waste management company are completed accurately. The ultimate disposal method will likely be high-temperature incineration at a permitted facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 2-Methyl-5-phenoxypyridine.

G Disposal Workflow for 2-Methyl-5-phenoxypyridine cluster_assessment Waste Stream Assessment cluster_containers Segregation & Collection start Generation of Waste (Pure compound, solutions, contaminated materials) is_spill Is it a spill? start->is_spill waste_type What is the primary form of waste? is_spill->waste_type No spill_cleanup Spill Cleanup Procedure 1. Evacuate & Ventilate 2. Wear full PPE 3. Absorb with inert material 4. Collect into hazardous waste container is_spill->spill_cleanup Yes solid_waste Grossly Contaminated Solids (e.g., weighing boats, silica) Collect in dedicated, labeled hazardous solid waste container. waste_type->solid_waste Solid liquid_waste Liquid Waste / Rinsate Collect in dedicated, labeled hazardous liquid waste container. waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps Collect in approved sharps container. waste_type->sharps_waste Sharps storage Secure Storage Store sealed container in designated Satellite Accumulation Area. Away from incompatibles. solid_waste->storage liquid_waste->storage sharps_waste->storage spill_cleanup->storage end Arrange Pickup by Licensed Hazardous Waste Hauler for Incineration storage->end

Caption: Disposal workflow for 2-Methyl-5-phenoxypyridine.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Control Ignition Sources : Remove all sources of ignition from the area.[9]

  • Don PPE : Wear the full PPE ensemble as described in Section 2.

  • Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your EH&S department, regardless of the size of the spill.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our scientific advancements do not come at the cost of personal or ecological health.

References

  • Mayo Clinic Health System. (2021, March 22). Safe methods of medication disposal. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4756, Phenazopyridine. [Link]

  • Business Waste. (2023, January 16). How to Dispose of Old Medication. [Link]

  • New Jersey Department of Health. (2001, October). Hazardous Substance Fact Sheet: Phenazopyridine Hydrochloride. [Link]

  • Gionfriddo, M. & Mohiuddin, S.S. (2023, May 3). Phenazopyridine. In: StatPearls [Internet]. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Office of National Drug Control Policy. (2007, February). Proper Disposal of Prescription Drugs. [Link]

  • CPAChem. (2023, March 20). Safety data sheet: Iso-octane. [Link]

  • U.S. Environmental Protection Agency. RCRAInfo Waste Code Descriptions. [Link]

  • University of Maryland | Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • U.S. Food and Drug Administration. (2024, October 31). How to Safely Dispose of Unused or Expired Medicine. [Link]

  • Ashland. Safety Data Sheet. [Link]

  • SUWEB. EPA Hazardous Waste Codes. [Link]

  • OncoLink. (2025, August 5). Safe Medication Disposal. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-phenoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-phenoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.